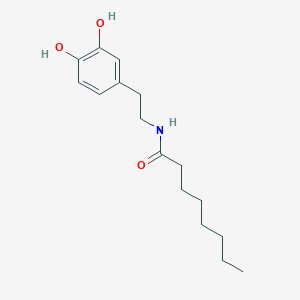

N-Octanoyl dopamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-16(20)17-11-10-13-8-9-14(18)15(19)12-13/h8-9,12,18-19H,2-7,10-11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRVMTGNRVNIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of N-Octanoyl Dopamine: A Technical Guide

Executive Summary

N-Octanoyl Dopamine (B1211576) (NOD) is a synthetic, lipophilic derivative of dopamine belonging to the class of N-acyl dopamines (NADDs). Unlike its parent molecule, NOD's biological activities are not mediated by classical dopaminergic receptors and are devoid of hemodynamic side effects.[1][2] Its mechanism of action is multifaceted, primarily revolving around three core pillars: potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, significant anti-inflammatory and immunomodulatory effects via inhibition of the NF-κB pathway, and induction of the Unfolded Protein Response (UPR), which confers cytoprotection against stressors like hypothermia.[3][4][5] This unique combination of properties makes NOD a compound of significant interest for therapeutic applications in organ preservation, acute kidney injury, and inflammatory disorders.[6][7]

Core Mechanisms of Action

The pharmacological profile of N-Octanoyl Dopamine is characterized by several distinct, yet potentially interconnected, molecular mechanisms.

TRPV1 Channel Agonism

A primary and well-documented mechanism of NOD is its function as a potent agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[4][8] Endogenous N-acyl dopamines are known to activate TRPV1, and the synthetic derivative NOD leverages this pathway.[4] This activation is crucial for some of its protective effects, particularly in the context of ischemia-reperfusion injury.[7] Studies have demonstrated that the renoprotective properties of NOD in warm ischemia-induced acute kidney injury are dependent on TRPV1 activation.[7][9] The interaction with TRPV1 is structurally specific, requiring the catechol group and the amide linker for potent activation.[10][11]

Anti-inflammatory and Immunomodulatory Effects

NOD exhibits robust anti-inflammatory properties that are, in part, distinct from its TRPV1-activating capabilities.[10][12] A key anti-inflammatory mechanism is the impairment of NF-κB activation.[3][5] In models using TNFα-stimulated cells, NOD was shown to inhibit the NF-κB pathway, leading to a downstream reduction in the expression of pro-inflammatory cell adhesion molecules such as VCAM-1 and ICAM-1.[6][8]

Furthermore, NOD directly modulates T-cell function. It inhibits the production of cytokines like TNF-α and IFN-γ in activated T-cells and reduces the expression of key adhesion molecules VLA-4 and LFA-1 on the T-cell surface.[5][13][14] This blunts the ability of T-cells to adhere to endothelial cells, a critical step in the inflammatory cascade and in allograft rejection.[13][14] The intact catechol structure of NOD is considered obligatory for these potent anti-inflammatory effects.[10][12]

Induction of the Unfolded Protein Response (UPR) and Cytoprotection

In endothelial cells, NOD treatment has been shown to induce the Unfolded Protein Response (UPR), a cellular stress response related to the endoplasmic reticulum (ER).[3][15] This response is not caused by the selective activation of a particular UPR sensor but is dependent on the redox activity of NOD's catechol structure.[3][15] The induction of the UPR does not lead to apoptosis but instead results in a state of hypometabolism, characterized by decreased intracellular ATP concentrations and the activation of AMPK.[3][15] This adaptive state makes cells significantly more resistant to injury from stressors such as cold storage, a key benefit for organ preservation.[1][3][15] This cytoprotective effect is also linked to NOD's lipophilicity, which allows for enhanced cellular uptake compared to dopamine.[1][16]

References

- 1. This compound, a Non-Hemodyanic Dopamine Derivative, for Cell Protection during Hypothermic Organ Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. This compound Treatment of Endothelial Cells Induces the Unfolded Protein Response and Results in Hypometabolism and Tolerance to Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-octanoyl-dopamine is an agonist at the capsaicin receptor TRPV1 and mitigates ischemia-induced [corrected] acute kidney injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Octanoyl-Dopamine inhibits cytokine production in activated T-cells and diminishes MHC-class-II expression as well as adhesion molecules in IFNγ-stimulated endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for Donor Treatment in a Brain-death Model of Kidney and Heart Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound treatment exerts renoprotective properties in acute kidney injury but not in renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Analyses of Synthetic N-Acyl Dopamine Derivatives Revealing Different Structural Requirements for Their Anti-inflammatory and Transient-Receptor-Potential-Channel-of-the-Vanilloid-Receptor-Subfamily-Subtype-1 (TRPV1)-Activating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.rug.nl [research.rug.nl]

- 14. N-Octanoyl-Dopamine inhibits cytokine production in activated T-cells and diminishes MHC-class-II expression as well as adhesion molecules in IFNγ-stimulated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Treatment of Endothelial Cells Induces the Unfolded Protein Response and Results in Hypometabolism and Tolerance to Hypothermia | PLOS One [journals.plos.org]

- 16. This compound, a non-hemodyanic dopamine derivative, for cell protection during hypothermic organ preservation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acyl Dopamines: A Comprehensive Technical Guide to their Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl dopamines (NADs) are a class of endogenous lipid signaling molecules that have garnered significant attention in recent years for their diverse and potent biological activities. Structurally, they consist of a dopamine (B1211576) moiety linked to a fatty acid via an amide bond. This unique combination confers on them the ability to interact with multiple receptor systems, positioning them as key modulators of various physiological and pathological processes. This technical guide provides an in-depth overview of the core biological functions of NADs, with a focus on their synthesis, metabolism, signaling pathways, and therapeutic potential. Quantitative data are summarized for comparative analysis, and detailed methodologies for key experimental procedures are provided.

I. Biosynthesis and Metabolism of N-Acyl Dopamines

The endogenous levels of NADs are tightly regulated by a balance between their synthesis and degradation. While the precise enzymatic pathways are still under active investigation, several key steps have been elucidated.

A. Biosynthesis

The primary proposed pathway for the biosynthesis of N-acyl dopamines involves the direct conjugation of dopamine with a fatty acid. One of the key enzymes implicated in this process is fatty acid amide hydrolase (FAAH), which may act in a "reverse" manner to synthesize NADs, particularly under conditions of high substrate availability.

Another proposed, though likely minor, pathway involves the initial formation of an N-acyl tyrosine, which is then hydroxylated by tyrosine hydroxylase to N-acyl DOPA and subsequently decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form the corresponding N-acyl dopamine.[1][2]

B. Metabolism and Degradation

The metabolic breakdown of N-acyl dopamines is crucial for terminating their signaling. Several enzymatic pathways contribute to their inactivation:

-

Fatty Acid Amide Hydrolase (FAAH): This is a primary enzyme responsible for the hydrolysis of NADs back to dopamine and the corresponding fatty acid.[1]

-

Catechol-O-Methyltransferase (COMT): The catechol moiety of dopamine is susceptible to O-methylation by COMT, leading to the formation of O-methylated NAD metabolites, which may have altered biological activity.[1]

-

Cytochrome P450 (CYP450) Enzymes: NADs can also be metabolized by CYP450 enzymes, leading to the formation of various hydroxylated and epoxidated derivatives.

II. Signaling Pathways and Molecular Targets

N-acyl dopamines exert their biological effects by interacting with a range of molecular targets, most notably transient receptor potential (TRP) channels and cannabinoid receptors.

A. Transient Receptor Potential Vanilloid 1 (TRPV1)

Several NADs, particularly N-arachidonoyl dopamine (NADA) and N-oleoyl dopamine (OLDA), are potent agonists of the TRPV1 receptor, a non-selective cation channel primarily known for its role in pain and temperature sensation.[1][3] Activation of TRPV1 by NADs leads to an influx of calcium ions, triggering downstream signaling cascades.

B. Cannabinoid Receptors (CB1 and CB2)

NADA is also recognized as an endocannabinoid, acting as an agonist at the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system.[4][5] Its affinity for the CB2 receptor, mainly found on immune cells, is considerably lower.[6][7] The interaction with CB1 receptors implicates NADs in the modulation of neurotransmission, mood, and appetite.

III. Core Biological Functions

The multifaceted interactions of NADs with their molecular targets translate into a broad spectrum of biological functions.

A. Nociception and Pain Modulation

Through their potent activation of TRPV1 channels, NADs play a significant role in nociception.[1][3] They are involved in the signaling of noxious stimuli and have been shown to induce pain-related behaviors in animal models. Conversely, their interaction with CB1 receptors can lead to analgesic effects, highlighting a complex, dual role in pain modulation.

B. Inflammation and Immune Response

NADs exhibit significant anti-inflammatory properties. NADA has been shown to suppress the activation of immune cells and reduce the production of pro-inflammatory mediators.[4] This anti-inflammatory action is mediated, at least in part, through both TRPV1 and cannabinoid receptor signaling.[8]

C. Neurological and CNS Functions

The presence and activity of NADs in the brain, particularly in regions rich in dopamine and cannabinoid receptors, suggest their involvement in various neurological processes. They have been implicated in the regulation of motor function, mood, and reward pathways.[4][9] Furthermore, some NADs have demonstrated neuroprotective effects in models of neuroinflammation and oxidative stress.[10]

IV. Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of various N-acyl dopamines with their primary molecular targets.

Table 1: Receptor Binding Affinities (Ki) of N-Acyl Dopamines

| N-Acyl Dopamine | Receptor | Species | Ki (nM) | Reference(s) |

| N-Arachidonoyl dopamine (NADA) | CB1 | Rat | 250 | [5][6] |

| CB2 | Rat | >10,000 | [11] | |

| TRPV1 | Human | - | - | |

| N-Oleoyl dopamine (OLDA) | CB1 | Rat | 1,600 | [3] |

| TRPV1 | Human | 36 | [3] |

Table 2: Functional Potencies (EC50/IC50) of N-Acyl Dopamines

| N-Acyl Dopamine | Assay | Target/System | EC50/IC50 | Reference(s) |

| N-Arachidonoyl dopamine (NADA) | TRPV1 Activation (Ca²⁺ influx) | Human TRPV1 | ~50 nM | [1][4] |

| FAAH Inhibition | N18TG2 cells | 19-100 µM | [5] | |

| Anandamide Transport Inhibition | RBL-2H3/C6 cells | 17.5-33 µM | [11] | |

| MCF-7 Cell Proliferation Inhibition | Human breast cancer cells | 0.25 µM | [6] | |

| N-Oleoyl dopamine (OLDA) | 5-Lipoxygenase Inhibition | RBL-1 cells | 7.5 nM | [3] |

| N-Palmitoyl dopamine (PALDA) | 'Entourage' effect on NADA (TRPV1) | Human TRPV1 | 0.1-10 µM | [12][13] |

V. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of N-acyl dopamines.

A. Synthesis of N-Acyl Dopamines

Objective: To chemically synthesize N-acyl dopamines for in vitro and in vivo studies.

Methodology: A common method for the synthesis of N-acyl dopamines involves the direct amide bond formation between dopamine and a fatty acid without the need for protective groups. Propylphosphoric acid cyclic anhydride (B1165640) (PPACA) can be used as an efficient condensation agent.

-

Materials: Dopamine hydrochloride, fatty acid of interest, triethylamine (B128534) (TEA), dichloromethane (B109758) (CH2Cl2), propylphosphoric acid cyclic anhydride (PPACA), silica (B1680970) gel for column chromatography.

-

Procedure:

-

Dissolve dopamine hydrochloride and the fatty acid in CH2Cl2.

-

Add triethylamine to the solution to neutralize the hydrochloride.

-

Add PPACA to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.

-

Elute the product with an appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform).

-

Collect and concentrate the fractions containing the pure N-acyl dopamine.

-

Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.[4][5]

-

B. TRPV1 Receptor Activation Assay (Intracellular Calcium Measurement)

Objective: To determine the ability of N-acyl dopamines to activate TRPV1 receptors by measuring changes in intracellular calcium concentration.

Methodology: This assay typically uses a cell line (e.g., HEK293) stably expressing the TRPV1 receptor and a fluorescent calcium indicator (e.g., Fura-2 AM).

-

Materials: HEK293 cells expressing TRPV1, cell culture medium, Fura-2 AM, Pluronic F-127, HEPES-buffered saline, N-acyl dopamine solutions, ionomycin (B1663694) (positive control), fluorescence plate reader or microscope.

-

Procedure:

-

Seed TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of Pluronic F-127 (to aid solubilization) in HEPES-buffered saline for 30-60 minutes at 37°C.

-

Wash the cells with HEPES-buffered saline to remove extracellular dye.

-

Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add the N-acyl dopamine solution at various concentrations to the wells.

-

Immediately record the change in fluorescence ratio over time.

-

At the end of the experiment, add ionomycin to determine the maximum calcium response.

-

Calculate the change in intracellular calcium concentration based on the fluorescence ratio and plot dose-response curves to determine the EC50 value.[12][14][15]

-

C. Cannabinoid Receptor (CB1) Binding Assay

Objective: To determine the binding affinity (Ki) of N-acyl dopamines for the CB1 receptor.

Methodology: This is a competitive radioligand binding assay using cell membranes expressing the CB1 receptor and a radiolabeled CB1 ligand (e.g., [³H]CP55,940).

-

Materials: Cell membranes from cells expressing CB1 receptors (e.g., CHO-CB1 cells or rat brain membranes), radiolabeled CB1 ligand ([³H]CP55,940), unlabeled N-acyl dopamine solutions, binding buffer (e.g., Tris-HCl with BSA), glass fiber filters, scintillation cocktail, scintillation counter.

-

Procedure:

-

In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of the unlabeled N-acyl dopamine.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the concentration of the N-acyl dopamine that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17]

-

D. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of N-acyl dopamines on FAAH activity.

Methodology: A common method is a fluorometric assay that measures the hydrolysis of a fluorogenic FAAH substrate.

-

Materials: Recombinant FAAH enzyme or cell lysates containing FAAH, fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide), N-acyl dopamine solutions, assay buffer, fluorescence plate reader.

-

Procedure:

-

In a microplate, pre-incubate the FAAH enzyme with varying concentrations of the N-acyl dopamine for a specific time.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate and release of the fluorescent product.

-

Calculate the initial reaction rates for each concentration of the N-acyl dopamine.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[9][18]

-

VI. Conclusion and Future Directions

N-acyl dopamines are a fascinating class of endogenous lipids with a diverse and expanding range of biological functions. Their ability to interact with multiple key signaling pathways, including the endocannabinoid and endovanilloid systems, positions them as critical regulators of pain, inflammation, and neurological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these molecules.

Future research should focus on elucidating the precise enzymatic machinery responsible for their biosynthesis and degradation, further characterizing their downstream signaling cascades, and exploring their roles in a wider range of physiological and pathological conditions. The development of selective pharmacological tools to modulate NAD signaling will be crucial in translating our understanding of their basic biology into novel therapeutic strategies for a variety of human diseases.

References

- 1. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biologic evaluation of the dopamine analog N-acetyldopamine in experimental leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 8. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 18. mdpi.com [mdpi.com]

The Role of N-Octanoyl Dopamine in Hypothermic Preservation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypothermic preservation is a cornerstone of organ transplantation and cell-based therapies, yet prolonged cold storage inevitably leads to cellular injury and impaired function. N-Octanoyl Dopamine (B1211576) (NOD), a lipophilic derivative of dopamine, has emerged as a promising cytoprotective agent that mitigates the detrimental effects of hypothermia. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and protocols related to the use of NOD in hypothermic preservation. Unlike its parent compound, dopamine, NOD offers enhanced cellular protection without the associated hemodynamic side effects, making it a compelling candidate for clinical translation in organ preservation and donor pre-conditioning.[1][2][3] This document summarizes the key quantitative data, details the experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to facilitate further research and development in this field.

Core Concepts and Mechanism of Action

The protective effects of N-Octanoyl Dopamine during hypothermic preservation are attributed to a combination of its physicochemical properties and its influence on cellular stress response pathways.

1.1. Physicochemical Properties: Lipophilicity and Reducing Capacity

The primary advantage of NOD over dopamine lies in its increased lipophilicity, conferred by the N-acylation with an octanoyl group.[1][2][3] This enhanced lipophilicity facilitates greater cellular and mitochondrial uptake, allowing the molecule to reach critical intracellular sites where cold-induced injury originates.[1][2] Furthermore, the protective effect is critically dependent on the presence of a catechol structure (two adjacent hydroxyl groups on the benzene (B151609) ring), which imparts a strong reducing capacity.[1][2][3] This allows NOD to act as a potent scavenger of reactive oxygen species (ROS) that accumulate during hypothermia due to mitochondrial dysfunction. The combination of high lipophilicity and strong reducing potential is the key determinant of its cytoprotective efficacy.[1][2][3]

1.2. Induction of the Unfolded Protein Response (UPR) and Hypometabolism

Beyond its direct antioxidant activity, NOD has been shown to induce the Unfolded Protein Response (UPR) in endothelial cells.[4][5][6] The UPR is a cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the context of NOD treatment, this induction is dependent on its redox activity.[4][5] Activation of the UPR by NOD does not lead to apoptosis but instead promotes a state of cellular quiescence and hypometabolism.[4][5] This is characterized by a decrease in intracellular ATP concentration and the activation of AMP-activated protein kinase (AMPK).[4][5] This controlled reduction in metabolic activity helps to conserve energy and enhances cellular tolerance to the metabolic stresses of cold storage.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in protecting against hypothermic injury.

Table 1: Cytoprotective Efficacy of Dopamine Derivatives against Hypothermic Injury in HUVEC

| Compound | EC50 (µM) for Protection against LDH Release | Calculated logP |

| Dopamine | 85.0 ± 5.0 | -0.98 |

| This compound (NOD) | 2.1 ± 0.2 | 2.93 |

| N-Butyryl Dopamine | 4.5 ± 0.4 | 1.38 |

| N-Hexanoyl Dopamine | 2.8 ± 0.3 | 2.41 |

| N-Decanoyl Dopamine | 1.8 ± 0.2 | 3.96 |

Data extracted from Lösel et al., 2010.[1]

Table 2: Cellular Uptake of Radiolabeled Dopamine and this compound in HUVEC

| Compound | Total Cellular Uptake (% of applied radioactivity) | Subcellular Distribution in Mitochondria (% of total uptake) |

| [³H]-Dopamine | 1.2 ± 0.3 | 15 ± 4 |

| [³H]-N-Octanoyl Dopamine | 4.8 ± 0.9 | 35 ± 7 |

Data extracted from Lösel et al., 2010.[1]

Table 3: Effect of Long-Term NOD Treatment on HUVEC Metabolism and Thermotolerance

| Treatment | Intracellular ATP (relative to control) | Protection against Cold-Induced LDH Release (%) |

| Control | 100 | 0 |

| NOD (low concentration) | Decreased | Significantly Increased |

Qualitative summary based on findings from Stamellou et al., 2014.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and hypothermic preservation.

3.1. Synthesis of this compound

This compound can be synthesized from commercially available precursors.[5][6] Octanoic acid is first converted to its mixed anhydride (B1165640) derivative by reacting with ethyl chloroformate in the presence of N-ethyl diisopropylamine.[5][6] The resulting crude mixed anhydride is then incubated with dopamine hydrochloride in N,N-dimethylformamide and N-ethyl diisopropylamine.[5][6] The final product is purified by twofold recrystallization from dichloromethane.[5][6] Purity and structure are confirmed by thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

3.2. Cell Culture and Hypothermic Preservation Model

Human Umbilical Vein Endothelial Cells (HUVEC) are a commonly used model system.[1][4][5][6]

-

Cell Culture: HUVEC are cultured in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

-

Hypothermic Preservation: For cold storage experiments, confluent HUVEC monolayers are washed with a preservation solution (e.g., University of Wisconsin solution or Euro-Collins solution) and then incubated in the same solution at 4°C for a specified duration (e.g., 24 hours).[1]

-

Treatment: Cells are pre-incubated with varying concentrations of this compound or other test compounds for a defined period (e.g., 2 hours) before the onset of cold storage.[1]

3.3. Assessment of Cell Injury (LDH Assay)

Cell injury is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant.[1][3]

-

After the hypothermic preservation period, the supernatant is collected.

-

The LDH activity in the supernatant is measured using a commercially available colorimetric assay kit.

-

The absorbance is read at 490 nm.

-

The amount of LDH release is expressed as a percentage of the total cellular LDH (determined by lysing the cells).

3.4. Cellular Uptake and Subcellular Fractionation

To determine the cellular uptake and distribution of NOD, a radiolabeled version ([³H]-N-Octanoyl Dopamine) is used.[1]

-

HUVEC are incubated with [³H]-N-Octanoyl Dopamine for a specified time (e.g., 2 hours).

-

The cells are then washed to remove any unbound radioactivity.

-

Subcellular fractionation is performed using a commercial kit to separate the cytosolic, membrane, nuclear, and mitochondrial fractions.

-

The radioactivity in each fraction is measured using a scintillation counter.

3.5. Gene Expression Analysis

The induction of the Unfolded Protein Response is assessed by measuring the expression of UPR target genes.[4][5][6]

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a standard RNA isolation kit.

-

Quantitative PCR (qPCR): The expression of specific UPR target genes (e.g., CHOP, GRP78, XBP1s) is quantified by real-time qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Genome-wide Gene Expression Profiling: For a broader analysis, microarray or RNA-sequencing can be employed to identify all genes that are differentially expressed following NOD treatment.[4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound in cytoprotection.

Caption: Workflow for evaluating NOD's protective effects.

Conclusion and Future Directions

This compound represents a significant advancement in the field of hypothermic preservation. Its dual mechanism of action, combining direct ROS scavenging with the induction of a protective hypometabolic state, addresses key pathways of cold-induced cellular injury. The absence of hemodynamic side effects further enhances its clinical applicability.[1][3] Future research should focus on in vivo studies in larger animal models of organ transplantation to confirm its efficacy and safety profile. Further elucidation of the downstream targets of the NOD-induced UPR will provide deeper insights into its cytoprotective mechanisms and may reveal additional therapeutic targets. The development of optimized formulations and delivery strategies will also be crucial for translating this promising molecule from the laboratory to the clinic.

References

- 1. This compound, a Non-Hemodyanic Dopamine Derivative, for Cell Protection during Hypothermic Organ Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Non-Hemodyanic Dopamine Derivative, for Cell Protection during Hypothermic Organ Preservation | PLOS One [journals.plos.org]

- 3. This compound, a non-hemodyanic dopamine derivative, for cell protection during hypothermic organ preservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound treatment of endothelial cells induces the unfolded protein response and results in hypometabolism and tolerance to hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Treatment of Endothelial Cells Induces the Unfolded Protein Response and Results in Hypometabolism and Tolerance to Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Treatment of Endothelial Cells Induces the Unfolded Protein Response and Results in Hypometabolism and Tolerance to Hypothermia | PLOS One [journals.plos.org]

The Elusive Interaction: A Technical Guide to N-Octanoyl Dopamine and Dopaminergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octanoyl dopamine (B1211576) (NOD), a synthetic lipophilic derivative of dopamine, has garnered interest for its cytoprotective and anti-inflammatory properties. Despite its structural similarity to dopamine, extensive research indicates that NOD does not interact with dopaminergic receptors in a conventional agonist or antagonist manner. This technical guide provides an in-depth analysis of the evidence for this lack of direct interaction, details the experimental protocols used to assess such activity, and explores the alternative signaling pathways that mediate the biological effects of NOD.

Introduction

Dopamine is a critical neurotransmitter in the central nervous system, exerting its effects through five G-protein coupled receptors (GPCRs) classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP. The physiological and pathological significance of the dopaminergic system has driven extensive drug development efforts. N-Octanoyl dopamine was initially synthesized as a dopamine derivative with increased lipophilicity, hypothesized to enhance its therapeutic potential. However, experimental evidence has consistently demonstrated that the N-acylation of dopamine fundamentally alters its pharmacological profile, steering its activity away from dopaminergic receptors.

Interaction with Dopaminergic Receptors: A Null Finding

In stark contrast to its parent molecule, this compound exhibits a notable lack of direct interaction with dopaminergic receptors. Studies have shown that the N-acylation of dopamine impairs receptor binding.[1] Furthermore, NOD has been found to be devoid of dopaminergic and adrenergic actions and does not induce a significant elevation of intracellular cAMP, a hallmark of D1-like receptor activation.

An in vivo study in rats demonstrated that NOD did not produce the hemodynamic effects characteristic of dopamine receptor activation, such as changes in mean arterial blood pressure.[1] To investigate potential competitive antagonism, dopamine was administered after NOD, and the animals exhibited a normal hypertensive response, indicating that NOD does not competitively inhibit dopaminergic receptors.[1]

Data Presentation: Summary of (Non)-Interaction Data

The current body of scientific literature has not reported quantitative binding affinities (Ki) or functional potencies (EC50/IC50) for this compound at dopaminergic receptors, as significant interactions have not been observed. The table below summarizes the qualitative findings.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Functional Assay (e.g., cAMP) | Qualitative Observation | Reference |

| Dopaminergic (general) | This compound | Not Reported | No significant change in blood pressure | N-acylation impairs receptor binding. | [1] |

| Dopaminergic (general) | This compound | Not Reported | No significant change in blood pressure | Does not act as a competitive receptor inhibitor. | [1] |

Experimental Protocols for Assessing Dopaminergic Receptor Interaction

To rigorously assess the potential interaction of a compound like this compound with dopaminergic receptors, a series of standard in vitro and in vivo experiments are employed. The following protocols outline the methodologies that would be used to determine binding affinity and functional activity.

Radioligand Displacement Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for D1-like and D2-like dopamine receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human D1, D2, D3, D4, or D5 receptors.

-

Radioligands:

-

For D1-like receptors: [³H]-SCH23390

-

For D2-like receptors: [³H]-Spiperone or [³H]-Raclopride

-

-

Test Compound: this compound

-

Non-specific binding control: A high concentration of a non-labeled known ligand (e.g., Butaclamol for D2-like receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or control compounds.

-

For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-labeled antagonist is added.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of the wells through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of cyclic AMP (cAMP), a key second messenger in the signaling cascade of dopaminergic receptors.

Objective: To determine if this compound has agonistic or antagonistic activity at D1-like (Gs-coupled) or D2-like (Gi-coupled) receptors.

Materials:

-

CHO or HEK293 cells stably expressing either a D1-like or a D2-like receptor.

-

Test Compound: this compound.

-

Control agonist (e.g., Dopamine, SKF-81297 for D1).

-

Control antagonist (e.g., SCH23390 for D1, Haloperidol for D2).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase in assays for Gi-coupled receptors).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure for D1-like (Gs) Receptors:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Replace the medium with assay buffer.

-

Add varying concentrations of this compound or a control agonist.

-

To test for antagonism, pre-incubate the cells with this compound before adding a known agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Procedure for D2-like (Gi) Receptors:

-

Follow steps 1 and 2 as above.

-

Add varying concentrations of this compound or a control agonist, along with a fixed concentration of forskolin to stimulate cAMP production.

-

To test for antagonism, pre-incubate with this compound before adding a known agonist and forskolin.

-

Incubate and measure cAMP levels as described above. A Gi agonist will decrease the forskolin-stimulated cAMP levels.

References

N-Octanoyl Dopamine: A Comprehensive Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl dopamine (B1211576) (NOD) is a synthetic derivative of the neurotransmitter dopamine, characterized by the acylation of dopamine with an octanoyl group. This modification significantly alters its physicochemical properties, leading to increased lipophilicity and a distinct biological activity profile compared to its parent molecule. Notably, NOD has garnered attention for its cytoprotective effects, particularly in the context of organ preservation and ischemia-reperfusion injury, without the hemodynamic side effects associated with dopamine. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of N-Octanoyl dopamine, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to beige powder.[1] Its chemical and physical characteristics are summarized in the tables below. While extensive data is available for its molecular formula, weight, and solubility, specific experimental values for its melting point and pKa are not readily found in the public domain.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 105026-81-1 | [1] |

| Molecular Formula | C₁₆H₂₅NO₃ | [1] |

| Molecular Weight | 279.37 g/mol | [1] |

| Appearance | White to beige powder | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

| Solvent | Solubility | Source |

| DMSO | 20 mg/mL, clear | [1] |

| Water | Insoluble |

Lipophilicity

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For this compound, increased lipophilicity compared to dopamine is a key feature that enhances its cellular uptake.[2] Studies have shown a correlation between the calculated logP values of dopamine derivatives and their protective effects against hypothermic injury, with potent protection observed up to a logP value of 2.5.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of dopamine with octanoic acid. Several research articles have described detailed protocols for its preparation.

General Synthesis Protocol for N-Acylated Dopamine Derivatives

A common method for synthesizing this compound involves the conversion of octanoic acid to a mixed anhydride (B1165640), which then reacts with dopamine.[2][3]

Materials:

-

Dopamine hydrochloride

-

Octanoic acid

-

Ethyl chloroformate

-

N-ethyl diisopropylamine

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Sodium hydrogen carbonate solution

-

Diluted sulphuric acid

Procedure:

-

Octanoic acid is converted to its mixed anhydride derivative by reacting it with ethyl chloroformate in the presence of N-ethyl diisopropylamine.[2][3]

-

Dopamine hydrochloride is dissolved in DMF.[2]

-

The mixed anhydride is then incubated with the dopamine solution.[2]

-

Ethyl acetate is added to the reaction mixture.[2]

-

The mixture is washed sequentially with sodium hydrogen carbonate solution and diluted sulphuric acid.[2]

-

The organic solvent is evaporated to yield the this compound product.[2]

-

The final product can be purified by recrystallization.[3]

Tracer Studies and Subcellular Fractionation

To investigate the cellular uptake and distribution of this compound, radiolabeled compounds can be utilized.[2]

Procedure:

-

Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence.[2]

-

The cells are incubated with [³H]-N-octanoyl dopamine for a specified period (e.g., 2 hours).[2]

-

Following incubation, the cells are washed to remove any unbound tracer.[2]

-

A subcellular fractionation protocol is then performed to separate the cell lysate into different fractions, such as the cytosolic fraction and the pellet containing cell membranes and nuclei.[2]

-

The radioactivity in each fraction is measured to determine the subcellular distribution of the compound.[2]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are distinct from dopamine, primarily due to its altered chemical structure which eliminates its interaction with dopaminergic and adrenergic receptors.[1][4]

Cytoprotective Effects

A significant body of research has focused on the cytoprotective properties of NOD, particularly in preventing damage induced by cold storage.[1][4] It has been shown to decrease the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, from cardiomyocytes during cold storage.[1][4] This protective effect is thought to be mediated by its strong reducing capacity and sufficient lipophilicity, which allows for enhanced cellular uptake.[2]

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated anti-inflammatory and immunomodulatory properties. It can inhibit the production of cytokines, such as TNFα and IFNγ, in activated T-cells.[5] Furthermore, it can reduce the expression of MHC class II molecules and adhesion molecules on endothelial cells stimulated with IFNγ.[5] The anti-inflammatory effects of NOD are also linked to the inhibition of the NF-κB signaling pathway.[6]

Interaction with TRPV1

This compound acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[3][4] This interaction is believed to contribute to its renoprotective effects in acute kidney injury.

Unfolded Protein Response (UPR) Induction

Treatment of endothelial cells with this compound can induce the Unfolded Protein Response (UPR).[3] This cellular stress response can lead to a state of hypometabolism and increased tolerance to hypothermia.[3]

Signaling Pathways

Unlike dopamine, this compound does not cause a significant elevation of intracellular cyclic AMP (cAMP).[1][4] Its biological effects appear to be independent of dopaminergic and adrenergic signaling. Instead, its mechanisms of action are linked to its physicochemical properties (reducing capacity and lipophilicity) and its ability to interact with specific targets like TRPV1 and modulate stress response pathways such as the UPR and NF-κB.

Conclusion

This compound is a promising synthetic molecule with a unique profile of physicochemical and biological properties. Its increased lipophilicity and lack of hemodynamic side effects, coupled with its potent cytoprotective and anti-inflammatory activities, make it a molecule of significant interest for further research and development, particularly in the fields of organ transplantation and inflammatory diseases. This guide provides a foundational understanding of its core characteristics to aid researchers in their exploration of this fascinating compound.

References

- 1. This compound, a Non-Hemodyanic Dopamine Derivative, for Cell Protection during Hypothermic Organ Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ≥95% (HPLC) | 105026-81-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine | C8H11NO2 | CID 681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dopamine Hydrochloride - LKT Labs [lktlabs.com]

- 6. This compound, a Non-Hemodyanic Dopamine Derivative, for Cell Protection during Hypothermic Organ Preservation | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of N-Octanoyl Dopamine Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assays used to characterize the biological activity of N-Octanoyl Dopamine (B1211576) (NOD). This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key signaling pathways and workflows.

Introduction

N-Octanoyl Dopamine (NOD) is a synthetic N-acyl dopamine derivative that has garnered significant interest for its diverse biological activities. It is recognized as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and exhibits notable anti-inflammatory properties.[1] These characteristics suggest its potential therapeutic application in conditions such as acute kidney injury and inflammatory disorders. This document outlines the key in vitro assays to investigate and quantify the effects of NOD on various cellular targets and pathways.

Data Summary

The following tables summarize the quantitative data for this compound's activity in key in vitro assays.

Table 1: this compound Activity on TRPV1 Receptor

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Imaging | Dorsal Root Ganglion (DRG) Neurons | Activation | Induces calcium influx | [1][2] |

| Calcium Imaging | Dorsal Root Ganglion (DRG) Neurons | Specificity | Response abolished by capsazepine (B1668289) (TRPV1 antagonist) | [2] |

Note: Specific EC50 values for NOD on TRPV1 activation are not consistently reported in the reviewed literature. Studies demonstrate qualitative activation and tachyphylaxis.

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | Cell Line | Parameter | Effect | Reference |

| NF-κB Activation | Proximal Tubular Epithelial Cells | Inhibition | Significantly stronger inhibition than dopamine | [1] |

| VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | Reduced expression induced by activated T-cell supernatants | [3] |

| Cytokine Production (TNF-α) | Activated T-cells | Inhibition | Strongly diminished production | [4][5] |

| Cytokine Production (IFN-γ) | Activated T-cells | Inhibition | Strongly diminished production | [4][5] |

Note: Specific IC50 values for the anti-inflammatory effects of NOD are not consistently reported. The effects are described as significant inhibition at tested concentrations (e.g., 100 µM).

Key Experimental Protocols

TRPV1 Activation Assay via Calcium Imaging

This protocol details the measurement of TRPV1 activation by NOD in primary dorsal root ganglion (DRG) neurons using the ratiometric fluorescent calcium indicator Fura-2 AM.

Objective: To determine if NOD activates TRPV1 channels, leading to an increase in intracellular calcium concentration.

Materials:

-

Primary dorsal root ganglion (DRG) neurons

-

This compound (NOD)

-

Capsaicin (B1668287) (positive control)

-

Capsazepine (TRPV1 antagonist)

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Protocol:

-

Cell Culture: Culture primary DRG neurons on coverslips according to standard laboratory protocols.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in a physiological buffer (e.g., HBSS) containing 2.5 µM Fura-2 AM and 0.025% Pluronic F-127.[6]

-

Incubate the cultured DRG neurons in the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark.[6]

-

Wash the cells three times with the physiological buffer to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.[7]

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Continuously perfuse the cells with the physiological buffer.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Apply NOD (e.g., 30 µM and 100 µM) to the cells via the perfusion system and record the change in the F340/F380 ratio.[2]

-

As a positive control, apply a known TRPV1 agonist, such as capsaicin (e.g., 10 µM), and record the response.[2]

-

To confirm the specificity of the NOD effect on TRPV1, pre-incubate the cells with a TRPV1 antagonist, such as capsazepine, before applying NOD and observe if the response is diminished or abolished.[2]

-

-

Data Analysis:

-

Calculate the change in the F340/F380 ratio from the baseline for each condition.

-

Compare the response to NOD with the response to the vehicle control and the positive control.

-

Anti-inflammatory Assays

This protocol describes the assessment of NOD's ability to inhibit Vascular Cell Adhesion Molecule-1 (VCAM-1) expression in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with pro-inflammatory agents.

Objective: To quantify the inhibitory effect of NOD on VCAM-1 protein expression in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

This compound (NOD)

-

Tumor Necrosis Factor-alpha (TNF-α) or supernatant from activated T-cells (pro-inflammatory stimulus)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibody against VCAM-1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture HUVECs to confluence in appropriate culture vessels.

-

Pre-treat the cells with NOD at the desired concentrations for a specified period.

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α or supernatant from activated T-cells) for a time sufficient to induce VCAM-1 expression (e.g., 6-24 hours).[3][8] Include appropriate vehicle and positive controls.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease inhibitors.[9]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.[9]

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody against VCAM-1 overnight at 4°C.[8]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane extensively with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the VCAM-1 band intensity to the corresponding loading control band intensity.

-

Compare the normalized VCAM-1 expression levels between the different treatment groups.

-

References

- 1. N-octanoyl-dopamine is an agonist at the capsaicin receptor TRPV1 and mitigates ischemia-induced [corrected] acute kidney injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-octanoyl-Dopamine Is an Agonist at the Capsaicin Receptor TRPV1 and Mitigates Is Chemia-Induced Acute Kidney Injury in Rat | PLOS One [journals.plos.org]

- 3. N-Octanoyl-Dopamine inhibits cytokine production in activated T-cells and diminishes MHC-class-II expression as well as adhesion molecules in IFNγ-stimulated endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Octanoyl-Dopamine inhibits cytokine production in activated T-cells and diminishes MHC-class-II expression as well as adhesion molecules in IFNγ-stimulated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. Intracellular calcium regulation among subpopulations of rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 8. Glycosylated VCAM-1 isoforms revealed in 2D western blots of HUVECs treated with tumoral soluble factors of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

Application Notes and Protocols for In Vivo Administration of N-Octanoyl Dopamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of N-Octanoyl Dopamine (B1211576) (NOD), a synthetic N-acyl dopamine derivative. This document outlines the experimental methodologies, summarizes quantitative data from preclinical studies, and illustrates the key signaling pathways modulated by NOD.

Introduction

N-Octanoyl Dopamine (NOD) is a lipophilic analog of dopamine that has garnered significant interest for its therapeutic potential in various pathological conditions, including acute kidney injury and inflammation. Unlike its parent molecule, dopamine, NOD does not exhibit hemodynamic effects, making it a safer candidate for in vivo applications where cardiovascular side effects are a concern. NOD exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the induction of the Unfolded Protein Response (UPR).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo administration of NOD based on preclinical studies in rat models.

Table 1: In Vivo Administration Parameters for this compound

| Parameter | Value | Animal Model | Source |

| Route of Administration | Intravenous (bolus injection or continuous infusion) | Fisher, Lewis, and Sprague-Dawley rats | [1][2] |

| Vehicle | Physiological Saline | Lewis rats | [2] |

| Dosage (Bolus Injection) | 0.05 µmoles/kg body weight | Male Fisher rats | [1] |

| Dosage (Continuous Infusion) | 14.7 µg/kg/min | Male Lewis rats | |

| Hemodynamic Effects | No significant change in mean arterial blood pressure | Male Fisher rats | [1] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

A critical step for in vivo studies is the appropriate solubilization of the investigational compound. While detailed solubilization methods for in vivo administration are not extensively published, a general procedure can be inferred from its synthesis and the vehicles used in published studies.

Materials:

-

This compound (NOD) powder

-

Sterile physiological saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

Protocol:

-

Weighing: Accurately weigh the required amount of NOD powder in a sterile microcentrifuge tube.

-

Solubilization:

-

Note: Due to the lipophilic nature of NOD, direct dissolution in physiological saline may be challenging. While not explicitly detailed in the reviewed literature for the final formulation, a common practice for similar compounds is to first dissolve them in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. This stock solution is then further diluted with physiological saline to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1% of the total volume) to avoid solvent-induced toxicity.

-

Add a small volume of the chosen organic solvent (if necessary) to the NOD powder and vortex thoroughly until fully dissolved.

-

-

Dilution: Add sterile physiological saline to the dissolved NOD to achieve the final desired concentration for injection or infusion.

-

Mixing: Vortex the solution thoroughly to ensure homogeneity. If precipitation occurs, gentle warming or sonication may be employed.

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.

-

Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C and protect from light. Ascertain the stability of the compound under these conditions prior to use.

In Vivo Administration Protocol (Rat Model)

The following protocols are based on methodologies reported in preclinical studies involving rats.[1][2] All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Animal Models: Male Fisher, Lewis, or Sprague-Dawley rats are commonly used.

3.2.1. Intravenous Bolus Injection

-

Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Catheterization: Surgically place a catheter into a suitable vein, such as the femoral or tail vein.

-

Administration: Slowly inject the prepared NOD solution (at a dosage of 0.05 µmoles/kg body weight) through the catheter.

-

Monitoring: Continuously monitor the animal for any adverse reactions during and after the injection. Hemodynamic parameters like blood pressure can be monitored via an arterial catheter.[1]

3.2.2. Continuous Intravenous Infusion

-

Animal Preparation: Anesthetize the rat and place a catheter as described for the bolus injection.

-

Infusion Pump Setup: Connect the venous catheter to an infusion pump loaded with the prepared NOD solution.

-

Administration: Infuse the NOD solution continuously at the desired rate (e.g., 14.7 µg/kg/min).

-

Monitoring: Monitor the animal's vital signs and the infusion site throughout the procedure.

Signaling Pathways and Visualizations

NOD exerts its cellular effects through at least two major signaling pathways: activation of the TRPV1 channel and induction of the Unfolded Protein Response (UPR).

TRPV1 Activation Pathway

N-acyl dopamines, including NOD, are known agonists of the TRPV1 channel.[3][4] Activation of this non-selective cation channel leads to an influx of calcium ions, initiating a cascade of intracellular signaling events. One of the key downstream effects of NOD-mediated TRPV1 activation is the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation.[5]

Caption: this compound (NOD) activates the TRPV1 channel, leading to downstream signaling that inhibits the NF-κB pathway and reduces inflammation.

Unfolded Protein Response (UPR) Pathway

Due to its hydrophobic nature, NOD can access the endoplasmic reticulum (ER) and induce the Unfolded Protein Response (UPR).[3][6] This cellular stress response is activated by the accumulation of unfolded or misfolded proteins in the ER lumen. The UPR aims to restore ER homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones. Studies suggest that NOD induces the UPR in a manner dependent on its redox activity, rather than through the selective activation of a single UPR sensor.[6]

Caption: this compound (NOD) induces ER stress, leading to the activation of the three arms of the Unfolded Protein Response (UPR) to restore cellular homeostasis.

Conclusion

The in vivo administration of this compound presents a promising therapeutic strategy due to its potent biological activities and favorable safety profile, notably the absence of hemodynamic side effects. The protocols and data presented herein provide a foundation for researchers to design and execute preclinical studies investigating the therapeutic potential of NOD. Further research is warranted to elucidate the detailed pharmacokinetic and pharmacodynamic properties of NOD in various disease models.

References

- 1. This compound, a Non-Hemodyanic Dopamine Derivative, for Cell Protection during Hypothermic Organ Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-octanoyl-dopamine is an agonist at the capsaicin receptor TRPV1 and mitigates ischemia-induced [corrected] acute kidney injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Treatment of Endothelial Cells Induces the Unfolded Protein Response and Results in Hypometabolism and Tolerance to Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analyses of Synthetic N-Acyl Dopamine Derivatives Revealing Different Structural Requirements for Their Anti-inflammatory and Transient-Receptor-Potential-Channel-of-the-Vanilloid-Receptor-Subfamily-Subtype-1 (TRPV1)-Activating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Octanoyl-Dopamine inhibits cytokine production in activated T-cells and diminishes MHC-class-II expression as well as adhesion molecules in IFNγ-stimulated endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound treatment of endothelial cells induces the unfolded protein response and results in hypometabolism and tolerance to hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of N-Octanoyl Dopamine in Organ Transplant Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octanoyl dopamine (B1211576) (NOD), a synthetic, lipophilic derivative of dopamine, has emerged as a promising therapeutic agent in the field of organ transplantation. Devoid of the hemodynamic side effects associated with its parent compound, NOD exhibits potent cytoprotective and immunomodulatory properties. These characteristics make it a strong candidate for mitigating organ damage during the critical phases of transplantation, including brain death, cold ischemia, and reperfusion injury. This document provides detailed application notes and protocols for researchers investigating the use of NOD in organ transplant research, summarizing key quantitative data, outlining experimental methodologies, and illustrating the underlying signaling pathways.

Introduction

The success of organ transplantation is often hampered by ischemia-reperfusion injury (IRI), a complex pathological process that leads to organ damage and dysfunction. Donor brain death can further exacerbate this injury. N-Octanoyl dopamine has been identified as a novel molecule capable of protecting organs from the detrimental effects of brain death and IRI.[1] Its protective effects are attributed to its strong reducing capacity and increased lipophilicity, which allows for enhanced cellular uptake compared to dopamine.[2][3] NOD has been shown to improve graft function, reduce acute rejection, and decrease the expression of pro-inflammatory molecules without causing adverse hemodynamic effects.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Compound | Calculated logP | EC50 (µM) for Protection Against Hypothermic Injury in HUVEC |

| Dopamine | 0.27 | >100 |

| This compound | 2.93 | 2.1 ± 0.2 |

| N-Butyryl Dopamine | 1.29 | 8.5 ± 1.1 |

| N-Hexanoyl Dopamine | 2.06 | 3.4 ± 0.5 |

| N-Decanoyl Dopamine | 3.82 | 4.2 ± 0.7 |

Data extracted from Lösel et al. (2010).[2]

Table 2: In Vivo Effects of this compound in a Rat Heart Transplant Model

| Parameter | Sham Group | Brain-Dead (BD) Group | BD + Dopamine Group | BD + NOD Group |

| LV Systolic Pressure (mmHg) | Not Reported | 65 ± 4 | 66 ± 5 | 90 ± 8 |

| dP/dtmax (mmHg/s) | Not Reported | 1999 ± 147 | 2243 ± 70 | 2686 ± 225 |

| Re-beating Time (s) | Not Reported | 48 ± 6 | Not Reported | 32 ± 4 |

Data from a study where recipient rats were treated with either NOD (14.7 μg/kg/min) or dopamine (10 μg/kg/min) intravenously.[5]

Table 3: In Vivo Effects of this compound in a Rat Kidney Transplant Model

| Parameter | Saline-Treated Donor | NOD-Treated Donor |

| Serum Creatinine (Day 1 post-transplant) | Significantly Higher | Significantly Lower |

| Banff Score for Tubulitis (Day 7) | Higher | Significantly Reduced |

| Banff Score for Vasculitis (Day 7) | Higher | Significantly Reduced |

| Plasma LDH Levels (in heart allograft recipients from the same donors) | Higher | Lower |

Brain-dead Fisher rats were treated for 6 hours with either saline or saline plus NOD before kidney and heart transplantation.[4]

Signaling Pathways

This compound exerts its protective effects through the modulation of key signaling pathways involved in inflammation and cellular stress.

NF-κB Signaling Pathway

NOD has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation. In endothelial cells stimulated with TNF-α, NOD prevents the phosphorylation of the p65 subunit of NF-κB at Ser276, leading to a down-regulation of NF-κB target genes, including those encoding for adhesion molecules like ICAM-1 and VCAM-1. This inhibitory effect is dependent on the redox-active catechol structure of NOD.

References

- 1. This compound Treatment of Endothelial Cells Induces the Unfolded Protein Response and Results in Hypometabolism and Tolerance to Hypothermia | PLOS One [journals.plos.org]

- 2. This compound Treatment of Endothelial Cells Induces the Unfolded Protein Response and Results in Hypometabolism and Tolerance to Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 4. This compound treatment of endothelial cells induces the unfolded protein response and results in hypometabolism and tolerance to hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

Application Notes and Protocols for HPLC-MS/MS Quantification of N-Octanoyl Dopamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl dopamine (B1211576) is a synthetic N-acyl dopamine that has garnered research interest for its potential therapeutic properties, including cytoprotective and anti-inflammatory effects. As a member of the N-acylethanolamine (NAE) family, which includes endocannabinoids, accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and mechanistic studies. This document provides a detailed protocol for the quantification of N-Octanoyl dopamine using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), based on established methods for similar N-acyl amides.

Signaling Pathway of N-Acyl Dopamines

N-acyl dopamines, including this compound, are known to interact with various cellular targets. One of the key pathways involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation and inflammation.

Caption: this compound Signaling Pathway via TRPV1 Activation.

Experimental Workflow

The general workflow for the quantification of this compound from a biological sample involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Experimental workflow for this compound quantification.

Proposed HPLC-MS/MS Protocol for this compound Quantification

This protocol is a template based on methods for similar analytes and requires validation for specific applications.

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (or other suitable deuterated internal standard)

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Biological matrix (e.g., plasma, brain tissue)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

2.1. Liquid-Liquid Extraction (for Plasma)

-

To 100 µL of plasma, add 10 µL of internal standard solution (e.g., this compound-d4 in methanol).

-

Add 500 µL of ice-cold ethyl acetate.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. Solid-Phase Extraction (for Tissue Homogenate)

-

Homogenize tissue in an appropriate buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

To a known volume of supernatant, add the internal standard.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase.

HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min, 50% B; 1-5 min, 50-95% B; 5-6 min, 95% B; 6-6.1 min, 95-50% B; 6.1-8 min, 50% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | To be optimized for the specific instrument |

Proposed MRM Transitions (to be optimized):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ | Fragment 1 | To be determined |

| [M+H]⁺ | Fragment 2 | To be determined | |

| This compound-d4 | [M+H]⁺ | Fragment 1 | To be determined |

Note: The exact m/z values for precursor and product ions and the optimal collision energies must be determined by infusing the analytical standard into the mass spectrometer.

Quantitative Data Summary (Illustrative)

The following table presents a template for the quantitative data that should be obtained during method validation. The values provided are illustrative and based on typical performance for similar N-acyl amides.

| Parameter | This compound (Illustrative Values) |

| Retention Time (min) | 3.5 - 5.5 |

| Linearity Range (ng/mL) | 0.1 - 100 |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) (ng/mL) | 0.05 |

| Limit of Quantification (LOQ) (ng/mL) | 0.1 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%) | 85 - 115% |

| Recovery (%) | > 80% |

Conclusion

This document provides a comprehensive set of application notes and a detailed, albeit template, protocol for the quantification of this compound by HPLC-MS/MS. The successful application of this method will require formal validation to establish its performance characteristics for the specific biological matrix of interest. The provided information on the signaling pathway and experimental workflow serves as a valuable resource for researchers and professionals in the field of drug development.

Application Notes and Protocols for N-Octanoyl Dopamine Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals